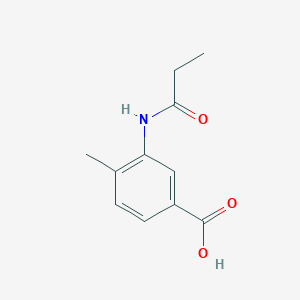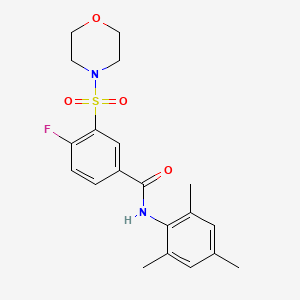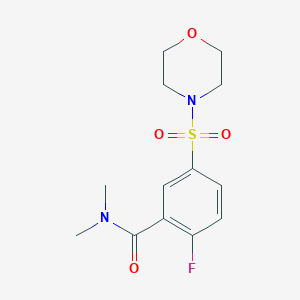![molecular formula C21H18N2O3 B5727912 N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)
N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide, commonly known as FABP4 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FABP4 is a protein that plays a crucial role in lipid metabolism and inflammation, making it an attractive target for drug development.
Mecanismo De Acción
FABP4 inhibitor works by binding to the FABP4 protein, thereby blocking its activity. FABP4 plays a crucial role in transporting fatty acids to various organs, including the liver, muscles, and adipose tissue. Inhibition of FABP4 prevents the uptake of fatty acids by these organs, leading to a reduction in lipid accumulation and inflammation.
Biochemical and Physiological Effects
Studies have shown that FABP4 inhibitor can improve glucose tolerance, reduce insulin resistance, and prevent the development of obesity and diabetes. Additionally, FABP4 inhibitor has been shown to reduce inflammation and prevent the development of atherosclerosis, making it a promising therapeutic agent for cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FABP4 inhibitor is its specificity towards the FABP4 protein, making it a highly targeted therapeutic agent. However, the synthesis of FABP4 inhibitor is complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine the optimal dosage and administration of FABP4 inhibitor.
Direcciones Futuras
Future research on FABP4 inhibitor should focus on its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration of FABP4 inhibitor. The development of more efficient and cost-effective synthesis methods for FABP4 inhibitor could also lead to its widespread use in clinical settings. Finally, the development of FABP4 inhibitors with improved pharmacokinetic properties could further enhance their therapeutic potential.
Métodos De Síntesis
The synthesis of FABP4 inhibitor involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction between 4-methylbenzoic acid and thionyl chloride, followed by the addition of N-(3-aminophenyl)-3-(2-furyl)acrylamide. The resulting product is then treated with trifluoroacetic acid to remove the protecting group, leading to the formation of FABP4 inhibitor.
Aplicaciones Científicas De Investigación
FABP4 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases. Studies have shown that inhibition of FABP4 can improve insulin sensitivity, reduce inflammation, and prevent atherosclerosis.
Propiedades
IUPAC Name |
N-[3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-7-9-16(10-8-15)21(25)23-18-5-2-4-17(14-18)22-20(24)12-11-19-6-3-13-26-19/h2-14H,1H3,(H,22,24)(H,23,25)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTJAZUROGOTSZ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)
![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)

